molecular formula C12H15ClF3N B2424606 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride CAS No. 2193064-92-3

3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

Cat. No.: B2424606
CAS No.: 2193064-92-3
M. Wt: 265.7
InChI Key: BWYSTQRENYXLPL-UHFFFAOYSA-N
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Description

3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H14F3N·HCl. It is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ring, and a pyrrolidine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with methylamine and a suitable reducing agent to form the corresponding imine. This imine is then cyclized to form the pyrrolidine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various N-oxide derivatives, amine derivatives, and substituted phenyl compounds .

Scientific Research Applications

3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This positional difference can lead to variations in binding affinity, selectivity, and overall effectiveness in various applications .

Properties

IUPAC Name

3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c1-11(6-7-16-8-11)9-2-4-10(5-3-9)12(13,14)15;/h2-5,16H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYSTQRENYXLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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